2-Aminopropanoyl chloride;hydrochloride

Catalog No.
S15211225
CAS No.
57697-28-6
M.F
C3H7Cl2NO
M. Wt
144.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopropanoyl chloride;hydrochloride

CAS Number

57697-28-6

Product Name

2-Aminopropanoyl chloride;hydrochloride

IUPAC Name

2-aminopropanoyl chloride;hydrochloride

Molecular Formula

C3H7Cl2NO

Molecular Weight

144.00 g/mol

InChI

InChI=1S/C3H6ClNO.ClH/c1-2(5)3(4)6;/h2H,5H2,1H3;1H

InChI Key

NOCRHJOLVFAFED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)N.Cl

2-Aminopropanoyl chloride;hydrochloride is a chemical compound with the molecular formula C3H6ClNO\text{C}_3\text{H}_6\text{Cl}\text{N}\text{O} and a CAS number of 57697-28-6. This compound appears as a white to off-white crystalline solid and is hygroscopic in nature. It is characterized by its high purity, typically exceeding 99%, and possesses a melting point of approximately 205 °C . The compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry.

Typical of acyl chlorides. Key reactions include:

  • Nucleophilic Acyl Substitution: This reaction involves the substitution of the chlorine atom by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Formation of Amides: When reacted with primary or secondary amines, 2-aminopropanoyl chloride can form corresponding amides.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-aminopropanoic acid and hydrochloric acid.

These reactions are fundamental for synthesizing various derivatives that may have biological or pharmacological significance.

2-Aminopropanoyl chloride;hydrochloride exhibits notable biological activity, particularly as a precursor for compounds with potential therapeutic effects. Its derivatives have been studied for their roles in:

  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against a range of microbial pathogens.
  • Neurotransmitter Modulation: Compounds derived from 2-aminopropanoyl chloride;hydrochloride have been investigated for their potential to influence neurotransmitter systems, possibly aiding in the treatment of neurodegenerative diseases.

Research into its biological properties continues to evolve, highlighting its significance in medicinal chemistry.

The synthesis of 2-aminopropanoyl chloride;hydrochloride can be achieved through several methods:

  • Direct Chlorination: This method involves the reaction of 2-aminopropanoic acid with thionyl chloride or phosphorus pentachloride, resulting in the formation of 2-aminopropanoyl chloride, which can be converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Acylation Reactions: Another approach includes acylating amines with acyl chlorides under controlled conditions, allowing for the selective formation of the desired product.

These methods are characterized by their efficiency and yield, making them suitable for laboratory and industrial applications.

2-Aminopropanoyl chloride;hydrochloride finds diverse applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Organic Synthesis: Utilized in the preparation of amides and other functionalized compounds.
  • Research: Employed in studies related to its biological activity and potential therapeutic applications.

Its versatility makes it an essential compound in synthetic organic chemistry.

Studies on the interactions of 2-aminopropanoyl chloride;hydrochloride focus on its reactivity with biological molecules:

  • Protein Interactions: Research indicates that derivatives may interact with proteins, influencing their functions and potentially leading to therapeutic effects.
  • Enzyme Inhibition: Some studies suggest that it may act as an inhibitor for certain enzymes, which could be beneficial in drug design.

Understanding these interactions is crucial for developing new therapeutic agents based on this compound.

Several compounds share structural similarities with 2-aminopropanoyl chloride;hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Aminobutyric acidC4H9NO2Contains an additional carbon atom compared to 2-aminopropanoyl chloride.
N-Acetyl-L-alanineC4H7NO2Acetylated form which alters its reactivity profile.
3-Aminopropanoic acidC3H7NO2Similar chain length but different functional group positioning.
L-AlanineC3H7NO2An amino acid without the acyl chloride functionality.

The unique acyl chloride functional group in 2-aminopropanoyl chloride;hydrochloride distinguishes it from these compounds, providing specific reactivity that is valuable in synthetic applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

142.9904692 g/mol

Monoisotopic Mass

142.9904692 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

Explore Compound Types